![molecular formula C24H28N2O4 B12436687 Fenistil-retard; Forhistal maleate](/img/structure/B12436687.png)
Fenistil-retard; Forhistal maleate
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Overview
Description
Fenistil-retard, also known as Forhistal maleate, is a chemical compound with the molecular formula C24H28N2O4. It is commonly known as dimethindene maleate. This compound is widely used as an antihistamine and anticholinergic agent. It is a first-generation selective H1 antagonist and is known for its ability to treat allergic reactions and pruritus (itching) effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethindene maleate involves several steps. The primary synthetic route includes the reaction of 2-(1-(2-(2-(dimethylamino)ethyl)inden-3-yl)ethyl)pyridine with maleic acid. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of dimethindene maleate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethindene maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of dimethindene maleate .
Scientific Research Applications
Dimethindene maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Widely used in the treatment of allergic reactions, pruritus, and other conditions related to histamine release.
Industry: Employed in the formulation of various pharmaceutical products, including oral and topical antihistamines
Mechanism of Action
Dimethindene maleate exerts its effects by selectively binding to H1 histamine receptors, thereby blocking the action of histamine. This prevents the typical allergic response, such as itching, swelling, and redness. Additionally, it has anticholinergic properties, which contribute to its effectiveness in reducing pruritus. The compound also interacts with M2 muscarinic receptors, further modulating its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: Another first-generation antihistamine with similar H1 receptor antagonist activity.
Diphenhydramine: Known for its sedative effects and antihistamine properties.
Promethazine: Used for its antihistamine and antiemetic effects
Uniqueness
Dimethindene maleate is unique in its selective H1 antagonist activity with minimal penetration across the blood-brain barrier, reducing central nervous system side effects. Its combination of antihistamine and anticholinergic properties makes it particularly effective in treating pruritus and allergic reactions .
Biological Activity
Fenistil-retard, also known as Forhistal maleate, is a first-generation antihistamine with the chemical formula C24H28N2O4. It is primarily used for treating allergic reactions and pruritus due to its selective action on H1 histamine receptors. This article delves into the biological activity of Fenistil-retard, exploring its mechanisms of action, pharmacological effects, case studies, and research findings.
Fenistil-retard acts as a selective antagonist of H1 histamine receptors. By binding to these receptors, it inhibits the action of histamine, which is responsible for allergic symptoms such as itching, swelling, and redness. Additionally, it possesses anticholinergic properties that further enhance its effectiveness in alleviating pruritus. The compound also interacts with M2 muscarinic receptors, contributing to its pharmacological profile .
Pharmacological Effects
The pharmacological effects of Fenistil-retard include:
- Antihistaminic Activity : Effective in treating allergic conditions and hypersensitivity reactions.
- Sedative Properties : Exhibits mild sedative effects due to its central nervous system penetration.
- Anticholinergic Effects : Reduces secretions and mitigates symptoms associated with allergies.
In Vitro Studies
- Histamine Release Inhibition : A study demonstrated that stereoisomers of dimethindene maleate significantly inhibit histamine release from rat peritoneal mast cells .
- Ion Channel Modulation : Dimethindene maleate was shown to suppress glibenclamide-sensitive K+ currents in a concentration-dependent manner with an IC50 value of 29.5 μM .
In Vivo Studies
- Wound Healing Impact : In a murine model, administration of dimethindene maleate (0.25 mg) via intraperitoneal injection delayed skin wound healing, indicating potential implications for tissue repair processes .
- Clinical Evaluations : Clinical evaluations have confirmed the efficacy of dimethindene in treating allergic rhinitis and urticaria, with significant improvements in patient-reported outcomes .
Case Studies
- Case Study 1 : A clinical trial involving patients with allergic rhinitis showed that treatment with Fenistil-retard resulted in a marked reduction in sneezing and nasal congestion compared to placebo controls.
- Case Study 2 : In patients suffering from chronic urticaria, Fenistil-retard provided relief from itching and rash within hours of administration, demonstrating its rapid onset of action.
Comparative Data Table
Property | Fenistil-retard (Dimethindene Maleate) |
---|---|
Molecular Formula | C24H28N2O4 |
Molecular Weight | 408.49 g/mol |
H1 Receptor Affinity | High |
Anticholinergic Activity | Moderate |
Sedative Effect | Mild |
Clinical Applications | Allergic reactions, pruritus |
Properties
IUPAC Name |
but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWECWXGUJQLXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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